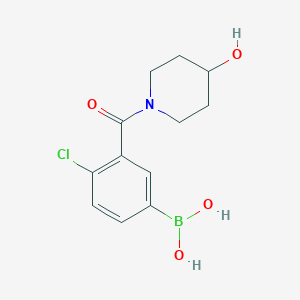

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid

CAS No.: 1704080-30-7

Cat. No.: VC2953970

Molecular Formula: C12H15BClNO4

Molecular Weight: 283.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704080-30-7 |

|---|---|

| Molecular Formula | C12H15BClNO4 |

| Molecular Weight | 283.52 g/mol |

| IUPAC Name | [4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 |

| Standard InChI Key | UVCZAXRIQKQDPB-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O |

Introduction

(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is a complex organic compound used primarily in research settings. It belongs to the class of boronic acids, which are known for their versatility in organic synthesis and their role in various biochemical applications. This compound is particularly noted for its structural complexity, featuring a chloro-substituted phenyl ring linked to a boronic acid group and a 4-hydroxypiperidine moiety.

Synthesis

The synthesis of (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid typically involves multi-step organic synthesis techniques. These may include the formation of the boronic acid group through reactions involving boron-containing reagents and the attachment of the 4-hydroxypiperidine moiety via carbonylation reactions.

Applications

-

Research Use: This compound is primarily used in research settings for its potential in organic synthesis and biochemical studies. It can serve as a precursor or intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or biological interest .

-

Biochemical Studies: The presence of a boronic acid group makes it useful for studying enzyme-substrate interactions or as a potential inhibitor in biochemical assays.

Hazard Information

-

GHS Pictograms: While specific GHS pictograms for this compound are not detailed, boronic acids generally require caution due to potential skin and eye irritation.

-

Precautionary Statements: Handling should follow standard laboratory safety protocols, including the use of protective clothing and eye protection.

Future Directions

Future research could explore the compound's potential as a scaffold for designing new pharmaceuticals or biochemical probes. Its unique structure offers opportunities for modification and optimization in various applications.

Chemical Specifications

| Property | Value |

|---|---|

| CAS Number | 1228946-87-9, 1704080-30-7 |

| Molecular Formula | C12H15BClNO4 |

| Molecular Weight | Not explicitly stated |

| Catalog Number | GF51791 (for research use) |

Preparation of Stock Solutions

| Amount (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 3.5271 mL | 0.7054 mL | 0.3527 mL |

| 5 mg | 17.6354 mL | 3.5271 mL | 1.7635 mL |

| 10 mg | 35.2709 mL | 7.0542 mL | 3.5271 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume